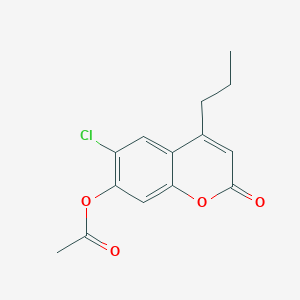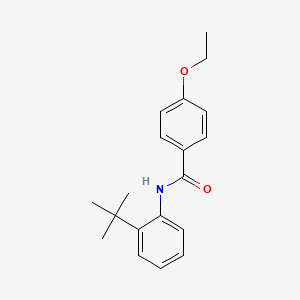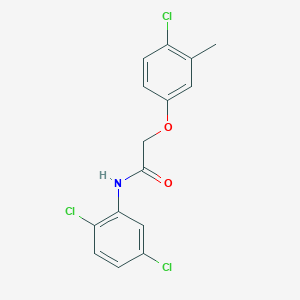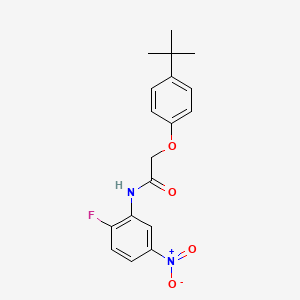
N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, commonly known as MPMPG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
作用機序
The exact mechanism of action of MPMPG is not yet fully understood. However, studies have suggested that it acts as an inhibitor of certain enzymes and receptors involved in various cellular processes. MPMPG has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, a group of compounds that play a role in inflammation. MPMPG has also been shown to bind to certain receptors in the brain, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
MPMPG has been shown to have various biochemical and physiological effects. Studies have suggested that it has anti-inflammatory properties, which may be beneficial in the treatment of diseases such as arthritis and inflammatory bowel disease. MPMPG has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, MPMPG has been shown to have analgesic properties, which may be useful in the treatment of pain.
実験室実験の利点と制限
One of the advantages of using MPMPG in lab experiments is its potential as a drug candidate for the treatment of various diseases. Its ability to inhibit COX-2 and bind to NMDA receptors makes it a promising candidate for the treatment of inflammation and neurodegenerative diseases. However, one of the limitations of using MPMPG in lab experiments is the lack of understanding of its exact mechanism of action. Further studies are needed to fully understand the biochemical and physiological effects of MPMPG.
将来の方向性
There are several future directions for research on MPMPG. One of the areas of interest is the development of more efficient synthesis methods for MPMPG. Another area of interest is the investigation of its potential as a drug candidate for the treatment of various diseases. Further studies are also needed to fully understand the mechanism of action of MPMPG and its biochemical and physiological effects. Additionally, studies are needed to investigate the potential side effects and toxicity of MPMPG.
合成法
MPMPG can be synthesized through a multistep process involving the reaction of various chemicals such as 2-methylphenylamine, 4-phenoxybenzoyl chloride, and methylsulfonyl chloride. The reaction takes place in the presence of a catalyst and under specific conditions of temperature and pressure. The final product is obtained through purification and isolation techniques.
科学的研究の応用
MPMPG has been extensively studied for its potential applications in various areas of scientific research. One of the primary applications of MPMPG is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. MPMPG has also been studied for its potential use as an anti-inflammatory agent and as a neuroprotective agent.
特性
IUPAC Name |
N-(2-methylphenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-17-8-6-7-11-21(17)23-22(25)16-24(29(2,26)27)18-12-14-20(15-13-18)28-19-9-4-3-5-10-19/h3-15H,16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXQSRASYDNFTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile](/img/structure/B5786180.png)
![2-[(3-bromobenzyl)thio]acetamide](/img/structure/B5786190.png)


![2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5786211.png)

![4-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5786222.png)
![5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5786241.png)

